molecular formula C11H13NOS B7474521 Azetidin-1-yl-(2-methylsulfanylphenyl)methanone

Azetidin-1-yl-(2-methylsulfanylphenyl)methanone

Cat. No. B7474521
M. Wt: 207.29 g/mol
InChI Key: VTXFOEMWYAUKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(2-methylsulfanylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of ketone compounds and is commonly used in laboratory experiments to study its biochemical and physiological effects on living organisms.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-methylsulfanylphenyl)methanone has been found to have several biochemical and physiological effects on living organisms. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Azetidin-1-yl-(2-methylsulfanylphenyl)methanone in laboratory experiments is its relatively low toxicity and high specificity towards certain enzymes and proteins. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone. One of the main areas of research is the development of novel drugs based on this compound for the treatment of inflammatory and cancer-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of more water-soluble derivatives of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of Azetidin-1-yl-(2-methylsulfanylphenyl)methanone involves a multi-step process that starts with the reaction of 2-methylsulfanylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting compound is then treated with hydrazine hydrate to form the corresponding hydrazone derivative. Finally, the hydrazone derivative is subjected to a cyclization reaction with the help of an acid catalyst to obtain Azetidin-1-yl-(2-methylsulfanylphenyl)methanone.

Scientific Research Applications

Azetidin-1-yl-(2-methylsulfanylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has also been found to possess antioxidant and antimicrobial activities, making it a promising candidate for the development of novel drugs.

properties

IUPAC Name

azetidin-1-yl-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-14-10-6-3-2-5-9(10)11(13)12-7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXFOEMWYAUKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(2-methylsulfanylphenyl)methanone

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